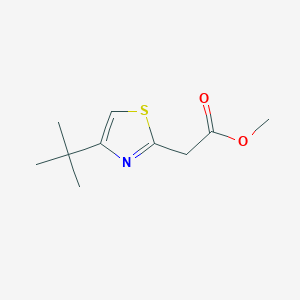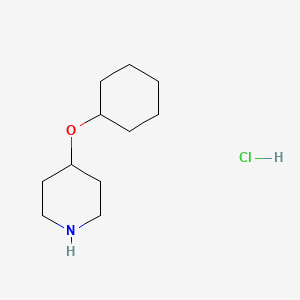
4-(Trifluoromethyl)cyclohex-1-enylboronic acid
Übersicht
Beschreibung
4-(Trifluoromethyl)cyclohex-1-enylboronic acid is a chemical compound with the CAS Number: 865869-30-3 . It has a molecular weight of 193.96 and its IUPAC name is 4-(trifluoromethyl)-1-cyclohexen-1-ylboronic acid . The compound is typically stored in a freezer .
Molecular Structure Analysis
The InChI code for 4-(Trifluoromethyl)cyclohex-1-enylboronic acid is 1S/C7H10BF3O2/c9-7(10,11)5-1-3-6(4-2-5)8(12)13/h3,5,12-13H,1-2,4H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Trifluoromethyl)cyclohex-1-enylboronic acid include a molecular weight of 193.96 . The compound is typically stored in a freezer .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
4-(Trifluoromethyl)cyclohex-1-enylboronic acid: is widely used in organic synthesis, particularly in Suzuki coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, an essential step in the synthesis of complex organic molecules. The compound’s boronic acid group reacts with halides or pseudohalides in the presence of a palladium catalyst, leading to the formation of biaryl compounds, which are foundational structures in many pharmaceuticals and organic materials.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for the synthesis of various pharmaceuticals. Its trifluoromethyl group is of particular interest due to its lipophilic nature, which can improve the pharmacokinetic properties of drugs . This group can influence the binding affinity and metabolic stability of potential drug candidates, making it a valuable moiety in drug design and development.
Agricultural Chemistry
The compound’s utility extends to agricultural chemistry, where it can be used to create novel agrochemicals. Its structural versatility allows for the development of new pesticides and herbicides with improved efficacy and selectivity . The trifluoromethyl group can enhance the biological activity of these compounds, potentially leading to more effective crop protection solutions.
Material Science
In material science, 4-(Trifluoromethyl)cyclohex-1-enylboronic acid contributes to the development of new polymers and coatings . Its incorporation into polymer chains can result in materials with unique properties, such as increased thermal stability and chemical resistance. These materials have potential applications in various industries, from automotive to aerospace.
Catalysis
This compound also finds applications in catalysis. It can act as a ligand for transition metal catalysts, influencing the catalyst’s activity and selectivity . Such catalysts are crucial in various industrial processes, including the production of fine chemicals and the pharmaceutical industry.
Fluorescent Probes
The boronic acid moiety of 4-(Trifluoromethyl)cyclohex-1-enylboronic acid can interact with sugars and other diols to form cyclic esters, which can be exploited in the design of fluorescent probes . These probes are used in biochemical research to detect and quantify biological molecules, playing a vital role in diagnostics and research.
Environmental Science
In environmental science, derivatives of this compound could be used to develop sensors for detecting pollutants and toxins . The specificity of the boronic acid group towards certain chemical species makes it suitable for creating selective sensors that can monitor environmental quality and safety.
Nanotechnology
Lastly, in the field of nanotechnology, 4-(Trifluoromethyl)cyclohex-1-enylboronic acid can be used to modify the surface of nanoparticles . This modification can impart the nanoparticles with desired properties, such as solubility in various solvents or reactivity towards specific targets, which is essential for applications in drug delivery and imaging.
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-(trifluoromethyl)cyclohexen-1-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BF3O2/c9-7(10,11)5-1-3-6(4-2-5)8(12)13/h3,5,12-13H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRVNCZKQNGCQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCC(CC1)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716602 | |
| Record name | [4-(Trifluoromethyl)cyclohex-1-en-1-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)cyclohex-1-enylboronic acid | |
CAS RN |
865869-30-3 | |
| Record name | [4-(Trifluoromethyl)cyclohex-1-en-1-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,5-difluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine hydrochloride](/img/structure/B1425256.png)


![1-[(3-Methylfuran-2-yl)carbonyl]piperidin-4-amine hydrochloride](/img/structure/B1425264.png)
![4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1425266.png)
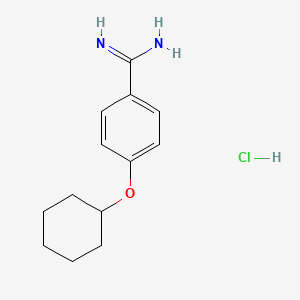

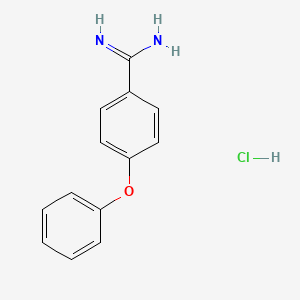
![ethyl 6,8-dimethyl-1-oxo-4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxylate](/img/structure/B1425271.png)

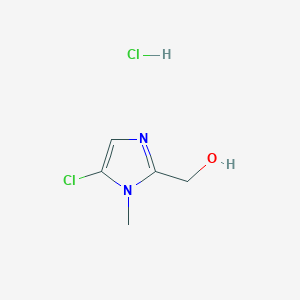
![2-chloro-N-{phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methyl}acetamide](/img/structure/B1425275.png)
